molecular formula C20H32N2O6 B613663 Boc-Orn(Dde)-OH CAS No. 1272755-14-2

Boc-Orn(Dde)-OH

Cat. No. B613663
M. Wt: 396,49 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Dendrimer Synthesis : Umali, Crampton, and Simanek (2007) synthesized an orthogonally protected dendrimer based on melamine displaying Boc-protected amines and Dde-protected amines using a convergent route. This method allowed for more reactive handles for chemical modification compared to other groups, notably hydroxyls, that have been explored. The stability of the Dde group to synthetic methods was highlighted as superior to disulfides used previously (Umali, Crampton, & Simanek, 2007).

  • Cancer Research : Girasolo et al. (2017) synthesized and characterized a triphenyltin(IV) compound with N-tert-butoxycarbonyl-l-ornithine (Boc-Orn-OH), showing its potent anti-cancer properties. It inhibited the growth of various human tumor cell lines at very low micromolar concentrations, demonstrating a pro-apoptotic effect associated with mitochondrial dysfunction and increase of p53 levels (Girasolo et al., 2017).

  • Peptide Synthesis : Wittmann and Seeberger (2000) discussed the use of Boc-Lys(Aloc)-Orn(Ddv)-Gly-Ala-D-Lys(Ddv)-Orn(Ddv)-D-Val-Glu(OAll)-Bal-Sieber-TG in combinatorial solid-phase synthesis of multivalent cyclic neoglycopeptides. This application highlights the role of Boc-Orn(Dde)-OH in the synthesis of complex peptide structures (Wittmann & Seeberger, 2000).

  • Environmental Health : Haynes et al. (2016) explored community engagement in environmental health studies, particularly in the development of data disclosure strategies. While this paper does not directly involve Boc-Orn(Dde)-OH, it highlights the importance of community involvement in scientific research, which can be relevant across various fields including those involving Boc-Orn(Dde)-OH (Haynes et al., 2016).

Safety And Hazards

Specific safety and hazard information for “Boc-Orn(Dde)-OH” is not available in the retrieved sources. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for “Boc-Orn(Dde)-OH” are likely to involve its use in the synthesis of more complex peptides, potentially with applications in drug development and other areas of biochemistry.


Please note that this information is based on the available sources and there may be additional information not covered in this analysis.


properties

IUPAC Name

(2S)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGXGXOCUDAHBK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Orn(Dde)-OH

Citations

For This Compound
1
Citations
BJ Hart - 2022 - search.proquest.com
Polycomb chromobox (CBX) protein homologs CBX2, CBX4, CBX6, CBX7, and CBX8 are important members of the Polycomb Repressive Complex 1 (PRC1) that direct PRC1-…
Number of citations: 3 search.proquest.com

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